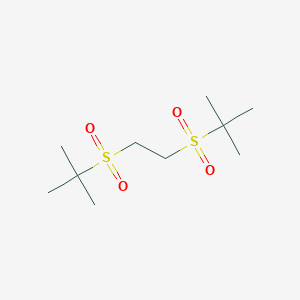
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane is an organic compound with the molecular formula C10H22O4S2 It is characterized by the presence of two sulfonyl groups and a tert-butyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane typically involves the reaction of tert-butyl sulfone with appropriate alkylating agents under controlled conditions. One common method involves the use of tert-butyl sulfone and ethyl sulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols or thiols.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(2-tert-butylsulfonylethylsulfonyl)propane: Similar structure with slight variations in the alkyl groups.
tert-Butyl sulfone: A simpler compound with only one sulfonyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but lacks sulfonyl groups.
Uniqueness
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane is unique due to the presence of two sulfonyl groups and a tert-butyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
5862-63-5 |
|---|---|
Molecular Formula |
C10H22O4S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-(2-tert-butylsulfonylethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C10H22O4S2/c1-9(2,3)15(11,12)7-8-16(13,14)10(4,5)6/h7-8H2,1-6H3 |
InChI Key |
WNPSGYOAJGEVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















